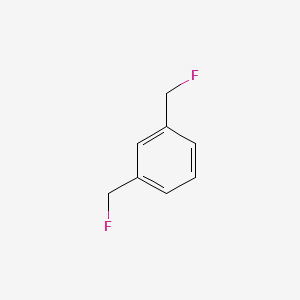
1,3-Bis(fluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(fluoromethyl)benzene is an organic compound with the molecular formula C8H8F2 It consists of a benzene ring substituted with two fluoromethyl groups at the 1 and 3 positions
Métodos De Preparación
1,3-Bis(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-bis(chloromethyl)benzene using a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like diethylaminosulfur trifluoride (DAST). The reaction typically occurs under controlled conditions to ensure selective fluorination and high yield.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the process. These reactors allow for precise control over temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production of this compound.
Análisis De Reacciones Químicas
1,3-Bis(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can be oxidized to form corresponding fluoromethyl ketones or carboxylic acids. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reduction of this compound can yield fluoromethyl-substituted cyclohexanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1,3-bis(methoxymethyl)benzene, while oxidation with potassium permanganate can produce 1,3-bis(fluoromethyl)benzoic acid.
Aplicaciones Científicas De Investigación
1,3-Bis(fluoromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated organic compounds. Its unique reactivity makes it valuable for creating novel materials and pharmaceuticals.
Materials Science: The compound is used in the development of fluorinated polymers and coatings, which exhibit enhanced chemical resistance and thermal stability.
Medicinal Chemistry: Researchers explore its potential as a precursor for fluorinated drugs, which often exhibit improved pharmacokinetic properties due to the presence of fluorine atoms.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems and its use in drug design.
Mecanismo De Acción
The mechanism of action of 1,3-bis(fluoromethyl)benzene involves its interaction with various molecular targets. The fluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects.
The pathways involved in its mechanism of action depend on the specific biological context and the target molecules. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes, leading to desired pharmacological outcomes.
Comparación Con Compuestos Similares
1,3-Bis(fluoromethyl)benzene can be compared with other similar compounds, such as:
1,3-Bis(trifluoromethyl)benzene: This compound has three fluorine atoms on each methyl group, resulting in different chemical properties and reactivity. It is often used in similar applications but may exhibit enhanced stability and reactivity due to the additional fluorine atoms.
1,3-Difluorobenzene: This compound has two fluorine atoms directly attached to the benzene ring, rather than on methyl groups. Its reactivity and applications differ significantly from this compound due to the absence of the methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other fluorinated benzene derivatives.
Propiedades
Número CAS |
921595-53-1 |
|---|---|
Fórmula molecular |
C8H8F2 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
1,3-bis(fluoromethyl)benzene |
InChI |
InChI=1S/C8H8F2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 |
Clave InChI |
CSWGHVOWBGYQII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)CF)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14193544.png)
![3,3-Dichloro-4-methylthieno[3,4-b]quinoline-1,9(3H,4H)-dione](/img/structure/B14193550.png)
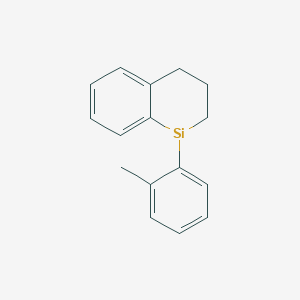
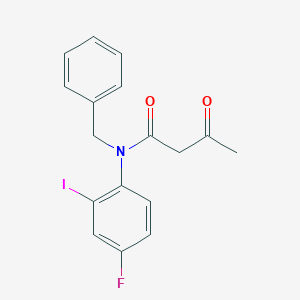
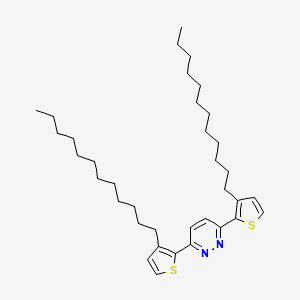
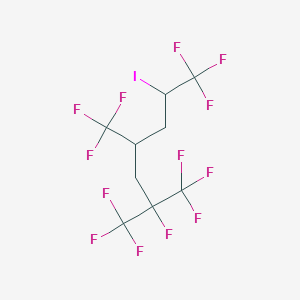
![1-[4-(Difluoromethoxy)phenyl]-2-(pyridin-3-yl)ethane-1,2-dione](/img/structure/B14193584.png)
![1,1'-[Nonane-1,9-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]](/img/structure/B14193589.png)
![N-[1-(4-Chlorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14193608.png)
![2-Chloro-N-[3-methyl-2-(piperidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14193610.png)
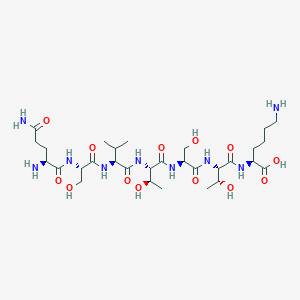
![4-[2-(2,4-Dihydroxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B14193612.png)

![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)
